Para-Substituted Regioisomer: Defined Scaffold Geometry for Systematic SAR
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid represents the para-substituted regioisomer of the methylpiperazinylsulfonyl benzoic acid series. In contrast, the meta-substituted analog (CAS 380339-63-9) places the sulfonyl-piperazinyl moiety at the 3-position of the benzoic acid ring. While direct head-to-head activity comparisons between these two regioisomers are not available in the peer-reviewed literature, a structurally related meta-substituted ester derivative—(4-propan-2-ylphenyl) 3-(4-methylpiperazin-1-yl)sulfonylbenzoate—demonstrates an IC50 of 6.93 µM (6,930 nM) against human polyadenylate-binding protein 1, as determined in a high-throughput screening assay [1]. The free carboxylic acid of the para-isomer provides a chemically distinct handle for amide bond formation, esterification, or salt preparation, offering orthogonal reactivity compared to the meta-substituted ester analog. This positional and functional group specificity is critical when designing focused libraries where subtle changes in vector geometry can profoundly impact target binding, as observed in PI3Kα SAR studies where para-substituted phenylsulfonyl moieties bearing different piperazine N-substituents displayed IC50 values ranging from 0.04 µM to >10 µM [2]. Procurement of the defined para-isomer ensures that subsequent SAR data are interpretable and reproducible, rather than confounded by regioisomeric ambiguity.
| Evidence Dimension | Regioisomeric structural identity and scaffold geometry |
|---|---|
| Target Compound Data | Para-substituted (4-position) sulfonyl-piperazinyl benzoic acid; free carboxylic acid functionality |
| Comparator Or Baseline | Meta-substituted (3-position) sulfonyl-piperazinyl benzoic acid ester derivative (CAS of core: 380339-63-9) |
| Quantified Difference | Regioisomeric difference (para vs. meta); comparator ester IC50 = 6.93 µM; target free acid available for direct derivatization |
| Conditions | Comparator assay: Polyadenylate-binding protein 1 (Human) inhibition; SBCCG high-throughput screening |
Why This Matters
The para-substitution pattern defines the exit vector of the carboxylic acid relative to the sulfonyl-piperazinyl pharmacophore, a critical parameter for structure-based design and library enumeration.
- [1] BindingDB. Entry BDBM61384: (4-propan-2-ylphenyl) 3-(4-methylpiperazin-1-yl)sulfonylbenzoate. Burnham Center for Chemical Genomics. View Source
- [2] Zhou N, et al. Discovery of N-(2-amino-4-quinazolinyl)-4-(4-methylpiperazin-1-ylsulfonyl)benzamide derivatives as PI3Kα inhibitors. PLoS ONE. 2012;7(8):e43171. View Source
